molecular formula C8H5ClF3NO2 B2589009 4-Chloro-3-(trifluoromethoxy)benzamide CAS No. 886500-81-8

4-Chloro-3-(trifluoromethoxy)benzamide

Cat. No.: B2589009
CAS No.: 886500-81-8
M. Wt: 239.58
InChI Key: HNOZOZSDXUHJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzamide moiety

Preparation Methods

The synthesis of 4-Chloro-3-(trifluoromethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-nitrobenzotrifluoride.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with an appropriate acyl chloride, such as benzoyl chloride, to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic sites in biological molecules. The chloro group can participate in various chemical interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

    4-Chloro-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

    4-Chloro-3-(trifluoromethoxy)benzoic acid: This compound has a carboxylic acid group instead of an amide group, affecting its acidity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOZOZSDXUHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.